2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a structurally complex heterocyclic molecule featuring a fused triazoloquinazoline core. This scaffold is characterized by:
- A triazolo[4,3-a]quinazoline system with two ketone groups at positions 1 and 3.
- A cyclohexylcarboxamide group at position 8, which may enhance lipophilicity and influence pharmacokinetics.
- An isopropyl substituent at position 4, likely affecting steric bulk and conformational flexibility.
Properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]-N-cyclohexyl-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O4/c1-18(2)33-26(37)22-14-13-20(25(36)30-21-11-7-4-8-12-21)15-23(22)34-27(33)31-32(28(34)38)17-24(35)29-16-19-9-5-3-6-10-19/h3,5-6,9-10,13-15,18,21H,4,7-8,11-12,16-17H2,1-2H3,(H,29,35)(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAUWFSVQYOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation. It has been identified as a potential therapeutic target for the treatment of cancer.
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site. This binding could potentially inhibit the function of PCAF, thereby affecting the transcription of certain genes. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of PCAF can affect various biochemical pathways. For instance, it can influence the apoptosis pathway . The compound has been shown to induce apoptosis in certain cancer cells and arrest their growth at the S and G2/M phases. It also influences the expression of apoptosis-related proteins, leading to a significant increase in the level of BAX and a marked decrease in the level of Bcl-2.
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis in cancer cells and the arrest of cell growth at specific phases. Changes in the expression of apoptosis-related proteins, such as an increase in BAX and a decrease in Bcl-2, have also been observed.
Biological Activity
The compound 2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as Compound A) is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
Compound A belongs to a class of compounds characterized by a complex molecular structure that includes a triazole ring and a quinazoline moiety. Its structural formula can be represented as follows:
The biological activity of Compound A is primarily attributed to its ability to modulate cellular pathways involved in stress responses and apoptosis. Research indicates that it may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in the context of diabetes management. The compound's mechanism appears to involve the inhibition of apoptotic pathways while promoting cell survival under stress conditions.
1. Antidiabetic Properties
A study highlighted the protective effects of Compound A on pancreatic β-cells against ER stress-induced apoptosis. The compound exhibited a maximum activity with an EC50 value of , indicating potent protective effects at low concentrations .
2. Antimicrobial Activity
In vitro assays demonstrated that derivatives of Compound A possess antimicrobial properties comparable to existing antibiotics such as isoniazid and ciprofloxacin. The compounds showed significant activity against various bacterial strains .
3. Cytotoxicity and Antitumor Activity
Preliminary cytotoxicity assays revealed that certain analogs of Compound A exhibit antitumor activity against cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the benzamide moiety can enhance cytotoxic effects .
Case Studies
-
β-Cell Protection Study :
- Objective : To evaluate the protective effects of Compound A on INS-1 cells under ER stress.
- Findings : Compound A demonstrated significant protection against cell death with maximal activity at viability at concentration.
- Antimicrobial Screening :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O3 |
| EC50 for β-cell protection | 0.1 ± 0.01 μM |
| Antimicrobial IC50 Range | 1.61 – 1.98 μg/mL |
| Cytotoxicity (selected analogs) | IC50 < 10 μM |
Scientific Research Applications
Table 1: Structural Features and Potential Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-(benzylamino)-2-oxoethyl)-N-cyclohexyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | Quinazoline core with triazole and cyclohexyl side chain | Antimicrobial, anticonvulsant, anticancer |
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring in this compound may enhance its ability to inhibit cancer cell proliferation. Research indicates that similar compounds have shown efficacy against various cancer types by targeting specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Quinazolines are known to exhibit antibacterial and antifungal effects. The specific functional groups in this molecule could interact with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents.
Anticonvulsant Effects
Some quinazoline derivatives have demonstrated anticonvulsant properties in preclinical studies. The unique combination of functional groups in this compound may contribute to its neuroprotective effects, warranting exploration for use in treating epilepsy or other neurological disorders.
Case Studies and Research Findings
While specific literature on this exact compound is limited, studies on related quinazoline and triazole derivatives provide insights into potential applications:
- Anticancer Research : A study published in Medicinal Chemistry highlighted that triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. These findings suggest that compounds with similar structures could be effective in cancer therapy .
- Antimicrobial Studies : Research has shown that quinazoline derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . This supports the hypothesis that the compound may possess similar antimicrobial properties.
- Neuropharmacological Investigations : A review on the pharmacological potential of quinazoline derivatives indicated their role as anticonvulsants through modulation of neurotransmitter systems . This could be relevant for exploring the neuroprotective effects of the compound.
Comparison with Similar Compounds
Table 1: Core Scaffold and Substituent Comparison
Key Observations :
- The triazoloquinazoline core (target compound and ) differs significantly from benzothiazole-thiazolidinone hybrids () in electronic and steric profiles.
- Substituents like chlorophenyl () and benzylamino (target compound) may confer divergent biological activities due to polarity and binding interactions.
- Synthesis yields for benzothiazole derivatives () vary widely (37–70%), suggesting challenges in optimizing reaction conditions for bulky substituents .
Functional Analogues in
Table 2: Pharmacological and Physicochemical Comparison
Key Observations :
- Cyclohexyl and benzyl groups are common in both target and compounds, suggesting shared strategies to modulate lipophilicity and target engagement.
- The higher melting point of 1l () reflects crystalline stability imparted by nitro and cyano groups, whereas the target compound’s melting point remains uncharacterized .
Notes
Contradictions and Gaps: The target compound’s pharmacological data are absent in the evidence, unlike triazolo[1,5-a]pyrimidines (), which show cannabinoid receptor activity .
Structural Insights: The isopropyl group in the target compound may reduce solubility compared to diisobutyl analogs (), impacting bioavailability . Benzothiazole-thiazolidinone derivatives () exhibit lower yields with electron-withdrawing substituents (e.g., 2,6-dichlorophenyl), a trend that may extend to triazoloquinazolines .
Research Implications: Further studies should prioritize synthesizing the target compound and evaluating its binding affinity against kinase or cannabinoid receptors, informed by structural parallels in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
